molecular formula C18H13NO2S2 B2884217 N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034223-25-9

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2884217
CAS No.: 2034223-25-9
M. Wt: 339.43
InChI Key: GAKQCBIJFHNTCK-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. It is a colorless liquid with a benzene-like odor .


Synthesis Analysis

Thiophene-2-ethylamine is an aromatic amine. It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .


Molecular Structure Analysis

Thiopropamine is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene. It has similar stimulant effects to amphetamine but with around one third the potency .


Chemical Reactions Analysis

Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .


Physical and Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor .

Scientific Research Applications

Metabolism and Disposition

The compound SB-649868, structurally related to N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide, was studied for its metabolism and disposition in humans. It was developed as an orexin 1 and 2 receptor antagonist for insomnia treatment. The study involved administering a single oral dose and analyzing blood, urine, and feces samples. The compound was almost entirely eliminated over a 9-day period, primarily through feces, with only a small percentage excreted unchanged in the urine. Metabolism primarily occurred via oxidation of the benzofuran ring, leading to various metabolites (Renzulli et al., 2011).

Antinociceptive Activity

N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, derived from the chemical family of this compound, were synthesized and their antinociceptive activity was evaluated. The compounds were synthesized through a reaction involving 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid derivatives and substituted amines (Shipilovskikh et al., 2020).

Diuretic Activity

The synthesis of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, a series including structurally similar compounds to this compound, demonstrated significant in vivo diuretic activity. Among these compounds, one showed promising results as a diuretic agent (Yar & Ansari, 2009).

Antibacterial Activity

A novel series of 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and showed significant antibacterial activity against a panel of pathogenic microorganisms. These compounds, related to the core structure of this compound, were synthesized through a cyclocondensation reaction (Idrees et al., 2019).

Safety and Hazards

Thiopropamine is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene. It has similar stimulant effects to amphetamine but with around one third the potency .

Future Directions

N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization .

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2S2/c20-18(15-10-12-4-1-2-5-14(12)21-15)19-17(13-7-9-22-11-13)16-6-3-8-23-16/h1-11,17H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKQCBIJFHNTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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